molecular formula C12H22N2O2 B13635963 3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid

3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13635963
M. Wt: 226.32 g/mol
InChI Key: DYVZKSXDABQPBF-UHFFFAOYSA-N
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Description

3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C12H22N2O2 It is a derivative of cyclohexane, featuring a piperazine ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid typically involves multi-step procedures. One common method includes the reaction of 3-methylcyclohexanone with piperazine under controlled conditions to form the intermediate 3-Methyl-1-(piperazin-1-yl)cyclohexane. This intermediate is then oxidized to introduce the carboxylic acid group, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.

    3-Methyl-1-(piperazin-1-yl)cyclohexane-1-amine: Contains an amine group instead of a carboxylic acid group.

Uniqueness

3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid is unique due to its combination of a piperazine ring and a carboxylic acid group. This combination imparts specific chemical and biological properties that are distinct from its analogs .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

3-methyl-1-piperazin-1-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H22N2O2/c1-10-3-2-4-12(9-10,11(15)16)14-7-5-13-6-8-14/h10,13H,2-9H2,1H3,(H,15,16)

InChI Key

DYVZKSXDABQPBF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C(=O)O)N2CCNCC2

Origin of Product

United States

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